N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline (CAS 1006352-95-9) is a pyrazole-derived aromatic amine with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol. The compound features a 1-ethyl-3-methyl-1H-pyrazole core connected via a methylene bridge to an unsubstituted aniline moiety, yielding a secondary amine architecture with one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C13H17N3
Molecular Weight 215.3
CAS No. 1006352-95-9
Cat. No. B2955963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline
CAS1006352-95-9
Molecular FormulaC13H17N3
Molecular Weight215.3
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)CNC2=CC=CC=C2
InChIInChI=1S/C13H17N3/c1-3-16-10-12(11(2)15-16)9-14-13-7-5-4-6-8-13/h4-8,10,14H,3,9H2,1-2H3
InChIKeyINGGVACWPSFQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline (CAS 1006352-95-9): Core Pyrazole-Aniline Building Block for Agrochemical and Medicinal Chemistry Procurement


N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline (CAS 1006352-95-9) is a pyrazole-derived aromatic amine with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol . The compound features a 1-ethyl-3-methyl-1H-pyrazole core connected via a methylene bridge to an unsubstituted aniline moiety, yielding a secondary amine architecture with one hydrogen bond donor and three hydrogen bond acceptors [1]. It is supplied as a research chemical building block at purities of 95% to 97% by multiple vendors including AKSci, ChemScene, Chemenu, and Fluorochem . The compound is valued as a synthetic intermediate in the development of crop protection agents and medicinal scaffolds, where its well-defined substitution pattern enables precise downstream functionalization [2].

Why N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline Cannot Be Replaced by Ring-Substituted Analogs in Structure-Activity Programs


Substitution on the aniline ring of N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline introduces significant changes in electron density, steric profile, lipophilicity, and hydrogen-bonding capacity that directly affect downstream reactivity and biological target engagement. The unsubstituted aniline moiety provides a free para- and ortho-position for further electrophilic substitution, and the secondary amine NH serves as both a hydrogen bond donor and a site for subsequent N-functionalization—capabilities that are sterically or electronically altered in analogs bearing methyl, methoxy, or halogen substituents on the phenyl ring . In medicinal chemistry campaigns, even a single methyl group addition has been shown to shift LogP by approximately 0.3–0.5 units and alter target binding by an order of magnitude in related pyrazolyl-methylaniline series [1]. Consequently, procurement specialists and medicinal chemists must treat the parent unsubstituted aniline derivative as a distinct chemical entity rather than a interchangeable member of a congeneric series.

Quantitative Differentiation Evidence for N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline Versus Its Closest Structural Analogs


Hydrogen Bond Donor Count and Secondary Amine Reactivity: Unsubstituted Aniline vs. 3-Methylaniline Analog

The target compound possesses one hydrogen bond donor (the secondary aniline NH), identical in count to the 3-methylaniline analog (CAS 1006322-94-6) but critically differentiated by the absence of an ortho- or meta-methyl group that would sterically hinder N-functionalization reactions such as acylation, sulfonylation, or reductive alkylation . The unsubstituted aniline ring offers two unoccupied ortho positions and one para position available for electrophilic aromatic substitution, whereas the 3-methylaniline analog has only one free ortho and one free para position, and the 4-methoxyaniline analog (CAS 1006340-83-5) has a blocked para position . In pyrazol-4-yl-methylaniline antiviral series, unsubstituted aniline derivatives demonstrated broader antiviral spectrum than ring-substituted congeners [1].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Predicted pKa Differentiation: Basicity of the Secondary Aniline Nitrogen

The predicted pKa of the target compound's aniline NH is 3.94 (±0.50), as estimated by ACD/Labs algorithms . This value reflects the electron-withdrawing influence of the pyrazole ring transmitted through the methylene spacer. By comparison, the 4-methoxyaniline analog (CAS 1006340-83-5) is expected to exhibit a higher pKa (estimated ~4.5–5.0) due to the electron-donating para-methoxy group, while the 3-methylaniline analog (CAS 1006322-94-6) is expected to have a pKa closer to the target (~4.0) but with altered inductive effects [1]. A lower pKa means the target compound remains predominantly unprotonated at physiological pH (7.4), which can influence membrane permeability, protein binding, and the propensity for salt formation during purification or formulation [2].

Physicochemical Profiling ADME Prediction Salt Formation

Lipophilicity (XLogP3) and Topological Polar Surface Area: Balancing Membrane Permeability and Solubility

The target compound has a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 29.9 Ų [1]. By comparison, the 3-methylaniline analog (C₁₄H₁₉N₃, MW 229.32) is predicted to have a higher XLogP3 (~2.8–3.0) owing to the additional methyl group, while the 4-methoxyaniline analog (C₁₄H₁₉N₃O, MW 245.32) is predicted to have a lower XLogP3 (~2.0–2.2) due to the polar methoxy oxygen . The TPSA of the target (29.9 Ų) is below the 60 Ų threshold often associated with good oral bioavailability, and the XLogP3 of 2.4 falls within the optimal 1–3 range for CNS drug candidates [2]. This balanced profile makes the unsubstituted parent compound an attractive core scaffold for both peripheral and CNS-targeted library synthesis.

Drug-likeness Lead Optimization Pharmacokinetics

Commercial Purity Differentiation: Vendor-Specific Specifications and Characterization Documentation

Commercially available batches of N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline are supplied at two distinct purity tiers: 95% minimum (AKSci Cat. 4471CY, CymitQuimica Ref. 3D-GQB35295) and 97% (ChemScene Cat. CS-0298442, Chemenu Cat. CM483597, MolDB Cat. M157215) . The 97% tier vendors, particularly MolDB, provide supporting analytical documentation including NMR, HPLC, and LC-MS data, enabling immediate verification of identity and purity without in-house re-characterization . In contrast, the 3-methylaniline analog (CAS 1006322-94-6) is available at a higher purity specification of NLT 98% from MolCore, potentially reflecting a more mature synthetic route or greater commercial demand driving process optimization . The 4-methoxyaniline analog (CAS 1006340-83-5) is supplied at 97% purity from ChemScene and Chemenu, comparable to the target compound .

Procurement Quality Control Analytical Chemistry

Optimal Procurement and Application Scenarios for N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline Based on Quantitative Evidence


Focused Library Synthesis Requiring Undifferentiated Aniline Scaffolds for Parallel Derivatization

Medicinal chemistry teams synthesizing compound libraries via parallel acylation, sulfonylation, or reductive amination of the aniline NH benefit from the target compound's unsubstituted phenyl ring, which provides three free electrophilic aromatic substitution positions for subsequent diversification. Unlike the 3-methyl or 4-methoxy analogs where one position is blocked, the parent compound maximizes the number of accessible derivatization vectors from a single building block procurement. This is supported by evidence that unsubstituted aniline derivatives in the pyrazol-4-yl-methylaniline class exhibit broader antiviral screening profiles than their ring-substituted counterparts [1]. For procurement, the 97% purity tier with full analytical characterization (NMR, HPLC, LC-MS) from MolDB is recommended to minimize in-house QC overhead .

CNS-Penetrant Lead Optimization Programs Requiring Balanced Lipophilicity

The computed XLogP3 of 2.4 and TPSA of 29.9 Ų place the target compound within the favorable range for CNS drug candidates (logP 1–3, TPSA < 60–70 Ų) [2]. Starting SAR exploration from this unsubstituted parent scaffold allows medicinal chemists to modulate lipophilicity in either direction—increasing logP via alkylation or halogenation, or decreasing it via introduction of polar groups—without the confounding baseline shift inherent to pre-substituted analogs. This central position in the lipophilicity range is a differentiating advantage over the more lipophilic 3-methyl analog (estimated XLogP3 ~2.8–3.0) and the more polar 4-methoxy analog (estimated XLogP3 ~2.0–2.2) [3].

Agrochemical Intermediate Development Exploiting Pyrazole Core Stability

The 1-ethyl-3-methyl substitution pattern on the pyrazole ring provides a defined steric and electronic environment that has been specifically cited as valuable in the development of crop protection agents [4]. The target compound's well-defined molecular architecture allows for precise functionalization during the synthesis of pyrazole-containing herbicides, fungicides, and insecticides. The unsubstituted aniline moiety leaves the para-position available for further elaboration into agrochemical pharmacophores, a synthetic advantage over analogs where this position is pre-occupied by methoxy or other substituents that would require deprotection or functional group interconversion steps [5].

Method Development and Reaction Optimization Studies on Secondary Aniline Substrates

The predicted pKa of 3.94 for the aniline NH makes the target compound a useful model substrate for developing N-functionalization methods (Buchwald-Hartwig coupling, Chan-Lam coupling, N-arylation) under mildly acidic to neutral conditions . Unlike the more basic 4-methoxyaniline analog, which may require different base/solvent optimization due to its higher pKa, the parent compound's lower basicity can simplify reaction condition screening. Furthermore, the compound's boiling point of 362.3 °C (predicted) permits its use in high-temperature continuous flow chemistry applications without thermal degradation concerns below 300 °C .

Quote Request

Request a Quote for N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.